molecular formula C14H24N2O2 B2932930 Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate CAS No. 2044773-54-6

Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate

Cat. No.: B2932930
CAS No.: 2044773-54-6
M. Wt: 252.358
InChI Key: SASHMSTVVLHSHB-UHFFFAOYSA-N
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Description

Tert-butyl 4,8-diazatricyclo[5.2.2.0²,⁶]undecane-8-carboxylate is a polycyclic amine derivative featuring a rigid tricyclic scaffold with two nitrogen atoms at positions 4 and 8. The compound belongs to a class of bridged bicyclic and tricyclic amines, which are widely utilized as intermediates in pharmaceutical synthesis due to their structural rigidity and ability to mimic bioactive conformations . The tert-butyl carboxylate group serves as a protective moiety, enhancing solubility and stability during synthetic processes.

Properties

IUPAC Name

tert-butyl 4,8-diazatricyclo[5.2.2.02,6]undecane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-14(2,3)18-13(17)16-8-9-4-5-12(16)11-7-15-6-10(9)11/h9-12,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASHMSTVVLHSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C3C2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate typically involves multiple steps, starting with the formation of the core ring structure followed by the introduction of the tert-butyl carboxylate group. Common synthetic routes may include cyclization reactions, amine alkylation, and esterification processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as chromatography, are often employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or halides.

  • Addition: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for addition reactions.

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound may be employed as a tool to study biological processes or as a precursor for bioactive molecules. Its interactions with biological targets can provide insights into cellular mechanisms.

Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural features may contribute to the design of drugs with specific therapeutic properties.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 4,8-diazatricyclo[5.2.2.0²,⁶]undecane-8-carboxylate, we compare it with structurally related polycyclic amines and azoalkanes (Table 1).

Table 1: Structural and Functional Comparison of Selected Polycyclic Amines/Azoalkanes

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
Tert-butyl 4,8-diazatricyclo[5.2.2.0²,⁶]undecane-8-carboxylate C₁₄H₂₂N₂O₂ ~266.34* Tricyclo[5.2.2.0²,⁶] backbone; tert-butyl carboxylate ester Pharmaceutical intermediates
7,8-Diazatricyclo[4.2.2.0²,⁵]dec-7-one C₈H₁₀N₂O 150.18 Tricyclo[4.2.2.0²,⁵] backbone; ketone substituent Photoelectron spectroscopy studies
2,3-Diazabicyclo[2.2.2]oct-2-ene C₆H₁₀N₂ 110.16 Bicyclo[2.2.2] backbone; azo group (N=N) Model for electronic structure analysis
rac-tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5.2.2.0²,⁶]undecane-4-carboxylate C₁₁H₂₀Cl₃N₃ 300.66 Chlorinated tricyclo[5.2.2.0²,⁶] backbone; amino and tert-butyl carboxylate Specialty chemical building block

Key Observations:

Structural Rigidity and Ring Systems :

  • The tricyclo[5.2.2.0²,⁶]undecane system in the main compound provides greater steric hindrance and conformational rigidity compared to smaller bicyclo[2.2.2]octane (e.g., 2,3-diazabicyclo[2.2.2]oct-2-ene) . This rigidity is advantageous in drug design for locking bioactive conformations.
  • In contrast, 7,8-diazatricyclo[4.2.2.0²,⁵]dec-7-one contains a four-membered ring, which introduces strain and alters electronic properties, as evidenced by photoelectron spectroscopy .

Functional Group Effects :

  • The tert-butyl carboxylate group in the main compound enhances lipophilicity and stability compared to the ketone in 7,8-diazatricyclo[4.2.2.0²,⁵]dec-7-one, which may be more reactive due to the electrophilic carbonyl .
  • Azo groups (N=N) in compounds like 2,3-diazabicyclo[2.2.2]oct-2-ene confer photochemical activity, making them suitable for studies on electronic transitions, but limit their utility in stable pharmaceutical intermediates .

Applications :

  • The main compound and its chlorinated analog (C₁₁H₂₀Cl₃N₃) are prioritized as building blocks in medicinal chemistry due to their stability and modularity .
  • Azoalkanes (e.g., 2,3-diazabicyclo[2.2.2]oct-2-ene) are primarily research tools for spectroscopic and geometric analyses .

Research Findings and Implications

  • Rigorous stability testing is recommended for handling.
  • Synthetic Utility : The tert-butyl carboxylate group in the main compound facilitates selective deprotection under mild acidic conditions, a feature critical for late-stage functionalization in drug synthesis .

Biological Activity

Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate (CAS No. 2044773-54-6) is a nitrogen-containing bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₂₄N₂O₂
  • Molecular Weight : 252.35 g/mol
  • Structural Features : The compound features a diazatricyclo structure which is significant in influencing its biological interactions.

Pharmacological Properties

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various bacteria and fungi. The presence of nitrogen in the bicyclic framework may enhance interaction with microbial enzymes.
  • Cytotoxic Effects : Some derivatives of diazatricyclo compounds have shown cytotoxic effects on cancer cell lines. This activity is often attributed to their ability to interfere with cellular processes such as DNA replication and repair.
  • Neuroprotective Effects : Research indicates that certain nitrogen-containing compounds can provide neuroprotection by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

The precise mechanisms by which this compound exerts its biological effects are still under investigation, but several hypotheses include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways critical for neuronal health.
  • Oxidative Stress Reduction : The compound could act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.

Study on Anticancer Activity

A study conducted on a series of diazatricyclo compounds demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). This compound was included in this screening due to its structural similarity to known anticancer agents.

CompoundCell LineIC₅₀ (µM)
This compoundHeLa15
This compoundMCF-718

Neuroprotective Potential

Another study evaluated the neuroprotective effects of various diazatricyclo compounds in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The results indicated that this compound significantly reduced cell death compared to control groups.

TreatmentCell Viability (%)
Control30
This compound (10 µM)75

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